molecular formula C17H19BrN2 B8344989 1-(4-Bromo-benzyl)-3-phenyl-piperazine

1-(4-Bromo-benzyl)-3-phenyl-piperazine

Cat. No.: B8344989
M. Wt: 331.2 g/mol
InChI Key: NUKIWIJKMNIZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-benzyl)-3-phenyl-piperazine is a substituted piperazine derivative featuring a brominated benzyl group at position 1 and a phenyl group at position 3 of the piperazine ring. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are known to interact with neurotransmitter receptors, enzymes, and other biological targets .

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-phenylpiperazine

InChI

InChI=1S/C17H19BrN2/c18-16-8-6-14(7-9-16)12-20-11-10-19-17(13-20)15-4-2-1-3-5-15/h1-9,17,19H,10-13H2

InChI Key

NUKIWIJKMNIZMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Positional isomerism : 3-CPP (3-chloro substitution) shows higher serotonin receptor affinity than 4-substituted analogs, suggesting positional sensitivity in target engagement .
  • Steric effects : Bulkier substituents (e.g., 2,4,5-trimethoxybenzyl in ) may hinder molecular packing or receptor access compared to the 4-bromo-benzyl group.

Pharmacological and Biophysical Properties

While direct data for this compound are sparse, insights can be drawn from related compounds:

  • Schistosomicidal activity : The imidazolidine derivative 3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-imidazolidin-2-one demonstrated in vitro efficacy against Schistosoma mansoni, suggesting bromo-aromatic groups may enhance antiparasitic activity .
  • CNS modulation : Piperazines with 4-methoxy or 3-chloro substituents (e.g., 4-MeOPP, 3-CPP) exhibit serotonin/dopamine reuptake inhibition, but bromo-substituted analogs may prioritize different targets due to steric/electronic differences .
  • Supramolecular interactions : Crystallographic studies of 1-aroyl-4-(4-methoxyphenyl)piperazines () reveal that substituents like bromo could disrupt hydrogen bonding or π-stacking seen in methoxy derivatives, impacting solubility or stability.

Data Table: Comparative Analysis

Parameter This compound 1-(3-Chlorophenyl)piperazine (3-CPP) 1-(4-Methoxyphenyl)piperazine (4-MeOPP)
Molecular Weight ~335 (estimated) 198.6 192.2
Substituent Effects Electron-withdrawing, bulky Electron-withdrawing, meta position Electron-donating, para position
Bioactivity Inferred antimicrobial/CNS potential Serotonin receptor agonist Dopamine reuptake inhibitor
Synthetic Complexity Moderate (halogenation required) Low Moderate (etherification required)

Q & A

Q. Q. What translational challenges exist when advancing this compound from in vitro to in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Optimization : Modify dosing regimens (e.g., 10 mg/kg IV vs. oral) to improve bioavailability (F > 20%) .
  • Toxicokinetics : Monitor plasma concentrations in rodent models to avoid off-target effects (e.g., QT prolongation in hERG assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.